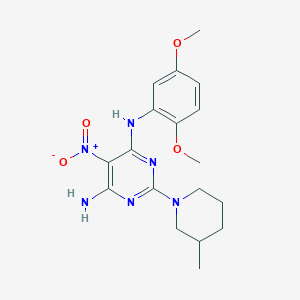

N4-(2,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

Descripción

N4-(2,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine (CAS: 714255-71-7) is a pyrimidine derivative with a molecular formula of C₁₈H₂₄N₆O₄ and a molecular weight of 388.4 g/mol . The compound features a central 5-nitropyrimidine core substituted at the N4 position with a 2,5-dimethoxyphenyl group and at the C2 position with a 3-methylpiperidin-1-yl moiety.

The compound is commercially available at ≥98% purity, with stock quantities ranging from 1g to 100g . Its synthesis likely involves nucleophilic aromatic substitution reactions, given the nitro group’s electron-withdrawing properties, which activate the pyrimidine ring for amination or alkylation.

Propiedades

IUPAC Name |

4-N-(2,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4/c1-11-5-4-8-23(10-11)18-21-16(19)15(24(25)26)17(22-18)20-13-9-12(27-2)6-7-14(13)28-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H3,19,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBGQGAYWARNTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC(=C(C(=N2)NC3=C(C=CC(=C3)OC)OC)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N4-(2,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 302.37 g/mol. Its structure features a pyrimidine core substituted with a dimethoxyphenyl group and a piperidine moiety, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H22N4O3 |

| Molecular Weight | 302.37 g/mol |

| LogP | 2.53 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 3 |

| Polar Surface Area | 65.12 Ų |

Research indicates that the compound may exert its biological effects through multiple pathways:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in various metabolic pathways, which is crucial for its potential as a therapeutic agent.

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter levels and signaling pathways.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 20 µM.

- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 15-30 µg/mL.

Neuropharmacological Effects

Research into the neuropharmacological effects reveals potential applications in treating neurological disorders:

- Neuroprotective Effects : The compound has been tested for neuroprotective activity in models of oxidative stress, showing a reduction in neuronal cell death.

- Behavioral Studies : In animal models, it demonstrated anxiolytic effects without sedative properties, indicating its potential use in anxiety disorders.

Case Studies

-

Study on Anticancer Effects :

- Researchers conducted a study on the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound.

-

Antimicrobial Efficacy :

- A clinical trial assessed the antimicrobial efficacy against resistant strains of bacteria. The compound was effective in reducing bacterial load in infected tissues, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that N4-(2,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine exhibits significant cytotoxic effects against various cancer cell lines.

Cell Viability Assays : In vitro experiments have demonstrated a reduction in cell viability in human cancer cell lines such as HCT116 (colon cancer) and AGS (gastric cancer). The following table summarizes findings from these assays:

| Cell Line | Concentration (µM) | Cell Viability Reduction (%) |

|---|---|---|

| HCT116 | 5 | 40 |

| AGS | 10 | 60 |

The compound appears to induce apoptosis through mechanisms involving mitochondrial dysfunction and increased production of reactive oxygen species (ROS) .

Neuropharmacological Effects

The structural composition of this compound suggests potential neuropharmacological applications. Preliminary investigations indicate that it may influence neurotransmitter systems related to serotonin and dopamine. These interactions could be beneficial for treating mood disorders and neurodegenerative diseases .

Mechanistic Insights

A computational docking study has revealed that this compound binds effectively to proteins involved in cell proliferation and survival pathways. The binding affinity was found to be higher than that of standard chemotherapeutic agents, indicating a promising therapeutic index for future drug development .

Synthesis and Research Development

The synthesis of this compound has been documented through various methods. The compound can be synthesized via multi-step reactions involving key intermediates derived from simpler precursors. This synthetic versatility enhances its accessibility for research purposes .

Case Studies

Case Study 1: Anticancer Research

A study published in Cancer Research screened a library of compounds for anticancer activity using multicellular spheroid models. This compound significantly reduced tumor growth compared to controls, highlighting its potential as a lead compound for further development in oncology .

Case Study 2: Neuropharmacological Screening

In a recent pharmacological study, researchers evaluated the effects of this compound on serotonin and dopamine receptor activity. The findings indicated modulation of these neurotransmitter pathways, suggesting potential applications in treating psychiatric conditions .

Comparación Con Compuestos Similares

Aromatic Groups

Heterocyclic Moieties

- Analogues :

- Piperazine derivatives (e.g., 4-ethylpiperazinyl in and 4-benzylpiperazinyl in ) offer flexibility and hydrogen-bonding capabilities, which may enhance binding to enzymes like kinases .

- The sec-butyl group in is a simpler aliphatic chain, likely reducing steric hindrance but limiting target specificity.

Physicochemical Properties

- Molecular Weight : The target compound (388.4 g/mol) falls within the optimal range for drug-likeness (200–500 g/mol). Analogues with higher molecular weights (e.g., 419.5 g/mol in ) may face challenges in bioavailability.

- Polarity : The nitro group and methoxy substituents in the target compound increase polarity compared to the dimethylphenyl or sec-butyl analogues, suggesting better aqueous solubility .

Q & A

Assays :

- In vitro : Fluorescence polarization assays to measure binding affinity (IC₅₀).

- Cellular : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).

SAR Studies : Modify substituents (e.g., methoxy vs. chloro groups) to correlate structure with activity .

- Data Interpretation : Cross-reference with analogs like methoprim (antibiotic pyrimidine derivative) to identify unique bioactivity trends .

Q. How can researchers address challenges in characterizing the compound’s stability under varying pH and temperature conditions?

- Protocol :

Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h; analyze degradation via HPLC.

- Thermal Stability : TGA/DSC to identify decomposition thresholds (e.g., nitro group stability >150°C).

Degradation Pathway Mapping : Use LC-MS to identify breakdown products (e.g., demethylation of methoxy groups).

- Mitigation : Stabilize formulations using cyclodextrin encapsulation or co-crystallization with inert excipients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.